

# AK-2292: A Technical Whitepaper on a First-in-Class STAT5 Degradator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AK-2292

Cat. No.: B14089011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial studies and publications concerning **AK-2292**, a novel and selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and targeted protein degradation.

## Core Compound Profile

**AK-2292** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both STAT5A and STAT5B isoforms.<sup>[1][2][3][4]</sup> It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).<sup>[1][4][5][6]</sup> The compound operates by linking the STAT5 protein to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers high selectivity and has shown to be effective in cell lines and in vivo models with elevated levels of phosphorylated STAT5.<sup>[5]</sup>

## Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from initial studies on **AK-2292**, highlighting its potency and efficacy in various experimental settings.

Table 1: In Vitro Degradation and Potency of **AK-2292**

Parameter	Value	Cell Line(s)	Notes
DC50	0.10 $\mu$ M	Not Specified	Concentration for 50% degradation of STAT5. <a href="#">[1]</a>
IC50	0.36 $\mu$ M	SKNO1	Concentration for 50% inhibition of cell growth after 4 days. <a href="#">[1]</a> <a href="#">[6]</a>
0.35 $\mu$ M	MV4;11	Concentration for 50% inhibition of cell growth after 4 days. <a href="#">[1]</a> <a href="#">[6]</a>	
0.18 $\mu$ M	Kasumi-3	Concentration for 50% inhibition of cell growth after 4 days. <a href="#">[1]</a> <a href="#">[6]</a>	
STAT5 Degradation	>75% at 0.2 $\mu$ M	SKNO1	Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours. <a href="#">[1]</a> <a href="#">[6]</a>
>95% at 1 $\mu$ M	SKNO1	Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours. <a href="#">[1]</a> <a href="#">[6]</a>	
STAT5 Depletion	>95%	MV4;11 xenograft tissues	Rapid depletion of STAT5 and pSTAT5Y694 proteins after a single 150 mg/kg intraperitoneal dose. <a href="#">[1]</a> <a href="#">[6]</a>

Table 2: In Vivo Efficacy of **AK-2292** in a Mouse Xenograft Model

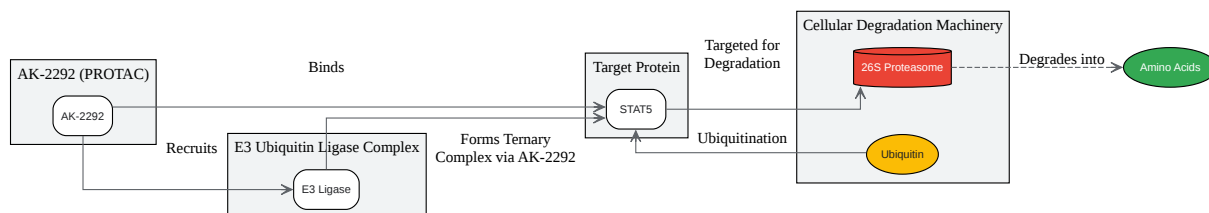
Animal Model	Dosing Regimen	Tumor Growth Inhibition	Observations
MV4;11 Xenograft	50 mg/kg; i.p. once daily, 5 days/week for 3 weeks	50%	Dose-dependent inhibition. <a href="#">[1]</a>
	100 mg/kg; i.p. once daily, 5 days/week for 3 weeks	60%	No reported animal weight loss or other signs of toxicity. <a href="#">[1]</a>
	200 mg/kg; i.p. once daily, 5 days/week for 3 weeks	80%	

Table 3: Pharmacokinetic Properties of **AK-2292**

Parameter	Value	Route of Administration
Plasma Half-life (t1/2)	1.9 hours	Intraperitoneal (i.p.)
Clearance (CL)	0.77 L/h/kg	Intraperitoneal (i.p.)
Volume of Distribution (Vz)	2.1 L/kg	Intraperitoneal (i.p.)

## Signaling Pathway and Mechanism of Action

**AK-2292** functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (STAT5) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT5, marking it for degradation by the 26S proteasome. This mechanism of action effectively depletes the cellular levels of STAT5, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AK-2292** as a STAT5 PROTAC degrader.

## Experimental Protocols

Detailed methodologies for the key experiments cited in the initial publications are provided below.

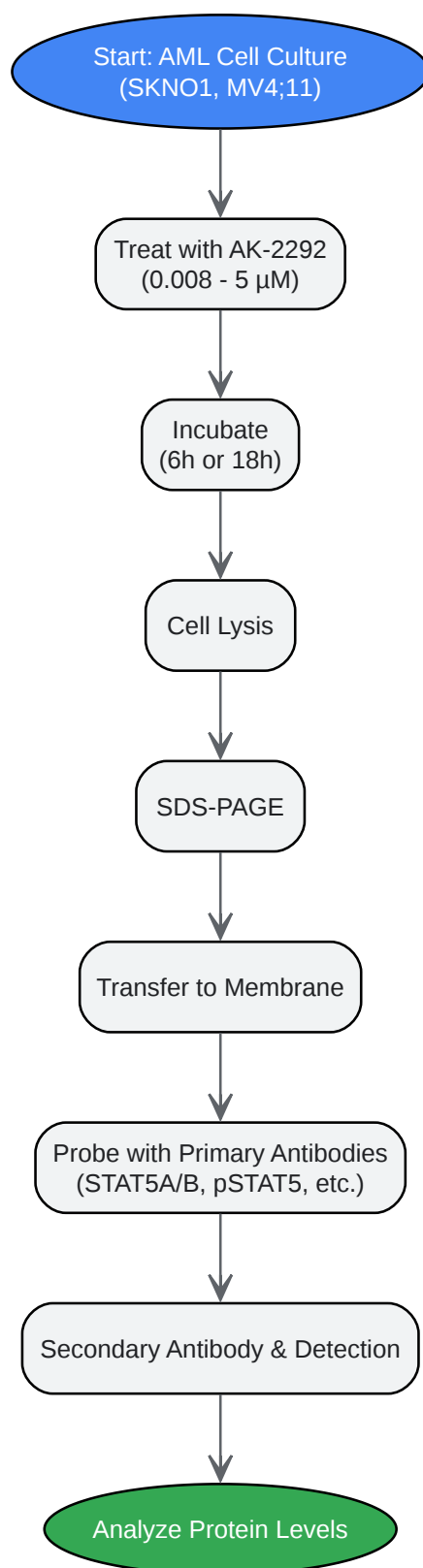
### In Vitro Cell Growth Inhibition Assay

- Cell Lines: SKNO1, MV4;11, and Kasumi-3 acute myeloid leukemia cells.[1][6]
- Compound Concentrations: A range of concentrations from 0.0015  $\mu\text{M}$  to 15  $\mu\text{M}$ . [1][6]
- Incubation Time: 4 days.[1][6]
- Methodology: The specific method for assessing cell viability (e.g., MTT, CellTiter-Glo) is not detailed in the provided information but is a standard procedure. The assay measures the number of viable cells after treatment with **AK-2292** to determine the IC<sub>50</sub> values.

### Western Blot Analysis for Protein Degradation

- Cell Lines: SKNO1 and MV4;11 cells.[1][6]
- Compound Concentrations: 0.008  $\mu\text{M}$  to 5  $\mu\text{M}$ . [1][6]

- Incubation Times: 6 hours for MV4;11 cells and 18 hours for SKNO1 cells.[1][6]
- Methodology: Cells are treated with the specified concentrations of **AK-2292** for the indicated times. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of STAT5A, STAT5B, phosphorylated STAT5 (pSTAT5Y694), and other STAT proteins (STAT1, STAT2, STAT3, STAT4, and STAT6) are assessed by immunoblotting with specific antibodies.[1]

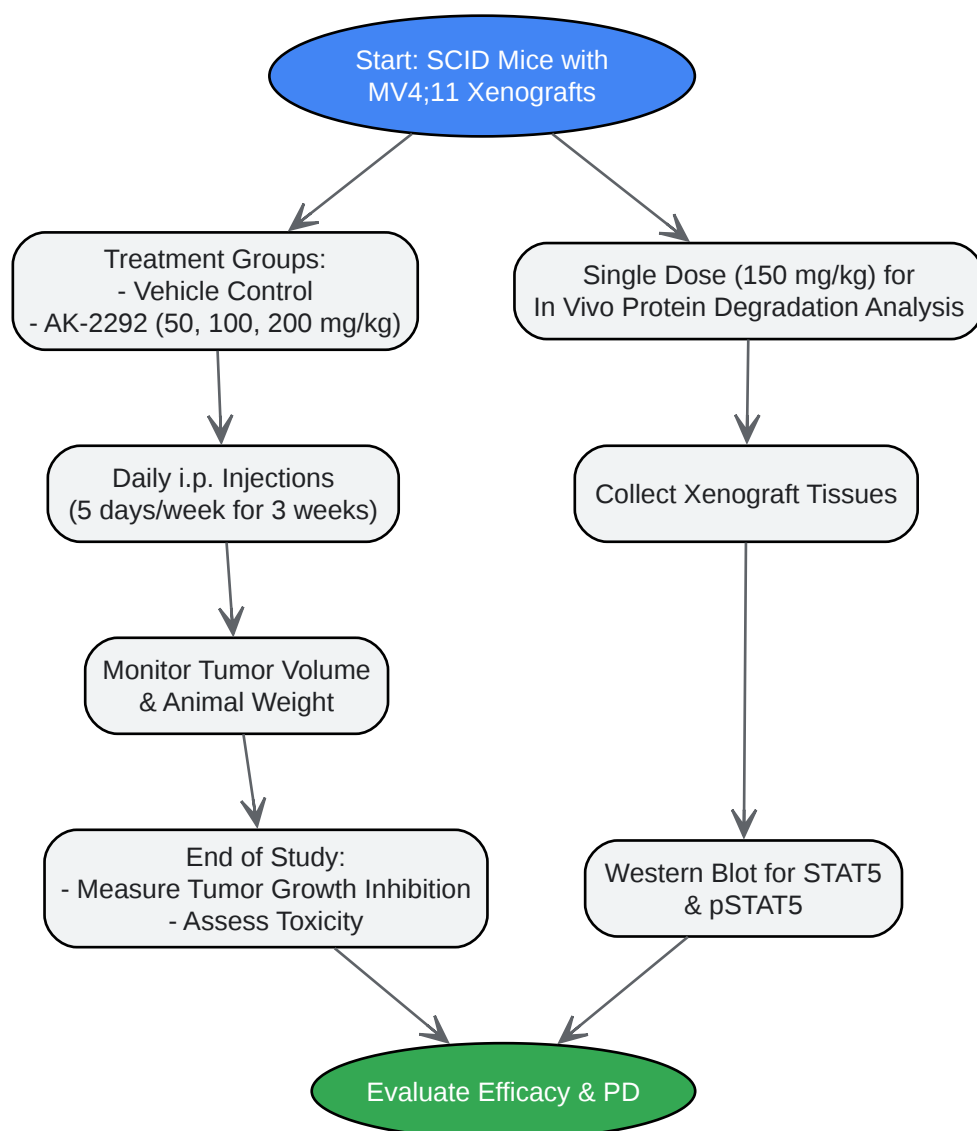


[Click to download full resolution via product page](#)

Caption: General workflow for Western blot analysis of **AK-2292**-induced protein degradation.

## In Vivo Xenograft Model Study

- Animal Model: Severe combined immunodeficient (SCID) mice bearing MV4;11 tumors.[6]
- Compound Administration: Intraperitoneal (i.p.) injection.[6]
- Dosing Schedule: 50, 100, or 200 mg/kg administered once a day, 5 days a week for 3 weeks.[1][6]
- Methodology: Tumor growth is monitored throughout the treatment period. At the end of the study, tumor growth inhibition is calculated. For protein degradation analysis in vivo, a single dose of 150 mg/kg is administered, and tumor tissues are collected to assess the levels of STAT5 and pSTAT5Y694 proteins.[1][6] Animal weight and overall health are monitored for signs of toxicity.[1]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]



- 3. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 5. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AK-2292 | PROTACs & Other Degraders | 2984506-77-4 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [AK-2292: A Technical Whitepaper on a First-in-Class STAT5 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14089011#initial-studies-and-publications-on-ak-2292]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)